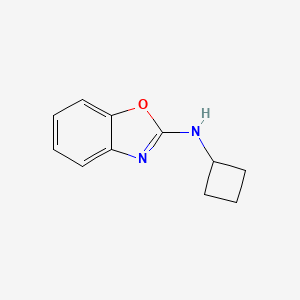

N-cyclobutyl-1,3-benzoxazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclobutyl-1,3-benzoxazol-2-amine” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Benzoxazole and its derivatives are important in medicinal, pharmaceutical, and industrial areas due to their diverse therapeutic potential .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in several studies . For instance, one study reported the synthesis of two novel benzoxazole-based series, namely 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides . Another study described the synthesis of a new series of cyclic amine containing benzoxazole and benzoxazolone derivatives .Molecular Structure Analysis

The molecular structure of “N-cyclobutyl-1,3-benzoxazol-2-amine” contains several bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and a four-membered ring .Chemical Reactions Analysis

Benzoxazole derivatives, including “N-cyclobutyl-1,3-benzoxazol-2-amine”, can act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclobutyl-1,3-benzoxazol-2-amine, focusing on six unique fields:

Pharmaceutical Development

N-cyclobutyl-1,3-benzoxazol-2-amine has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel compounds that could treat a range of diseases, including neurological disorders and cancers .

Chemical Synthesis

In the field of chemical synthesis, N-cyclobutyl-1,3-benzoxazol-2-amine is utilized as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal intermediate in organic synthesis, facilitating the creation of diverse chemical entities. This application is crucial for developing new materials and compounds with specific properties .

Material Science

Material scientists are investigating the use of N-cyclobutyl-1,3-benzoxazol-2-amine in the development of advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant for creating high-performance materials for industrial and technological applications .

Wirkmechanismus

Target of Action

N-cyclobutyl-1,3-benzoxazol-2-amine is a benzoxazole derivative . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives have been reported to inhibit the inha enzyme, which is involved in the biosynthesis of mycolic acids, a key factor for the survival and pathogenesis of mycobacterium tuberculosis .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimycobacterial activity against mycobacterium tuberculosis h37rv strain .

Zukünftige Richtungen

Benzoxazole and its derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future direction in this field could involve the development of new synthetic methodologies for benzoxazole derivatives and their evaluation for various biological activities.

Eigenschaften

IUPAC Name |

N-cyclobutyl-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-7-10-9(6-1)13-11(14-10)12-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHKQXTXBDIBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyl-1,3-benzoxazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B6497622.png)

![N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6497626.png)

![2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497635.png)

![2-(4-chlorophenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497639.png)

![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B6497647.png)

![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B6497651.png)

![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6497663.png)

![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B6497670.png)

![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6497672.png)

![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6497673.png)

![N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497679.png)

![4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497680.png)

![2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497693.png)